molecular formula C17H16O2 B11865120 2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 64794-43-0

2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B11865120
CAS No.: 64794-43-0
M. Wt: 252.31 g/mol
InChI Key: HJJOFOQGYCJBEI-UHFFFAOYSA-N
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Description

2-(4-Methylbenzyl)chroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that are significant in medicinal chemistry due to their diverse biological activities. The structure of 2-(4-Methylbenzyl)chroman-4-one consists of a chroman-4-one core with a 4-methylbenzyl substituent at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzyl)chroman-4-one can be achieved through various methods. One common approach involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80°C for 1–1.5 hours . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid in the presence of trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of 2-(4-Methylbenzyl)chroman-4-one typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzyl)chroman-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into chroman derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include various substituted chromanones, chroman derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methylbenzyl)chroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylchroman-4-one
  • 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
  • 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one

Uniqueness

2-(4-Methylbenzyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromanone derivatives. Its 4-methylbenzyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets .

Properties

CAS No.

64794-43-0

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O2/c1-12-6-8-13(9-7-12)10-14-11-16(18)15-4-2-3-5-17(15)19-14/h2-9,14H,10-11H2,1H3

InChI Key

HJJOFOQGYCJBEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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